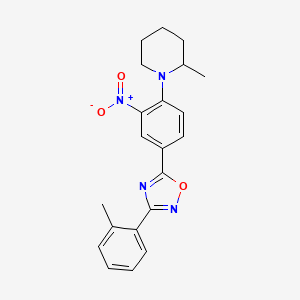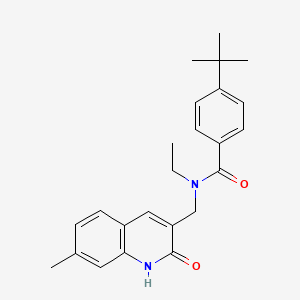
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide, also known as BMH-21, is a novel small molecule that has gained interest in the scientific community due to its potential therapeutic applications. BMH-21 belongs to the family of benzamide compounds and has been shown to exhibit anti-tumor activity in various cancer cell lines.
Mecanismo De Acción
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide inhibits PARP1 by binding to its catalytic domain, preventing it from repairing DNA damage. This results in the accumulation of DNA damage, leading to apoptosis in cancer cells. 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has also been shown to inhibit the activity of other DNA repair enzymes, such as PARP2 and DNA-PK, further enhancing its anti-tumor activity.
Biochemical and Physiological Effects
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the growth and migration of cancer cells, as well as reduce tumor size in animal models. 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to have low toxicity in vivo, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its low toxicity in vivo, making it a promising candidate for cancer therapy. One limitation of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is its relatively complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. One direction is to further investigate its mechanism of action and the specific pathways it targets in cancer cells. Another direction is to explore its potential in combination therapy with other anti-cancer drugs. Additionally, further research is needed to optimize the synthesis method of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide and develop more efficient methods for its production.
Métodos De Síntesis
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide can be synthesized using a multi-step reaction process. The starting material for the synthesis is 2-hydroxy-7-methylquinoline, which is reacted with tert-butyl bromoacetate to form the tert-butyl ester of 2-hydroxy-7-methylquinoline. The tert-butyl ester is then reacted with N-ethyl-4-aminobenzamide in the presence of a palladium catalyst to form 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide.
Aplicaciones Científicas De Investigación
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential anti-tumor activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the DNA repair enzyme, PARP1. 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-tert-butyl-N-ethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-6-26(23(28)17-9-11-20(12-10-17)24(3,4)5)15-19-14-18-8-7-16(2)13-21(18)25-22(19)27/h7-14H,6,15H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABWRIMOYBPUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7691761.png)
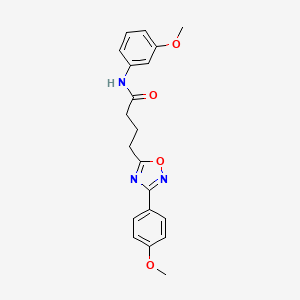
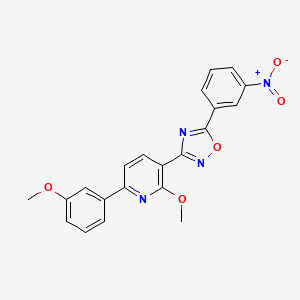



![N-[(furan-2-yl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7691804.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691814.png)

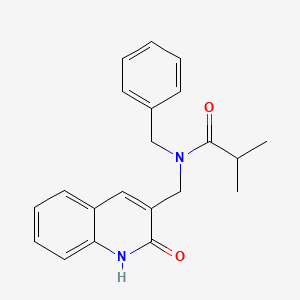

![3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691846.png)
